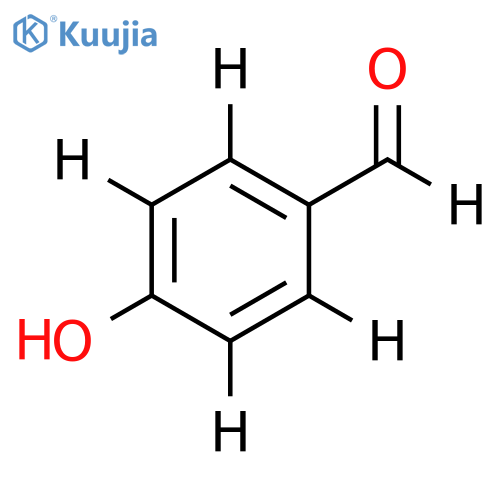Cas no 298704-22-0 (4-Hydroxybenzaldehyde-d5)

4-Hydroxybenzaldehyde-d5 structure
商品名:4-Hydroxybenzaldehyde-d5
CAS番号:298704-22-0
MF:C7H6O2
メガワット:122.121342182159
CID:1066430
4-Hydroxybenzaldehyde-d5 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxybenzaldehyde-α,2,3,5,6-d5
- 4-hydroxy-[2,3,5,6,7-2H5]-benzaldehyde
- 4-Hydroxybenzaldehyde-d5
- [2H5]-4-Hydroxybenzaldehyde
-
- インチ: 1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H
- InChIKey: RGHHSNMVTDWUBI-UHFFFAOYSA-N
- ほほえんだ: C([H])(C1C([H])=C([H])C(O)=C([H])C=1[H])=O
4-Hydroxybenzaldehyde-d5 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H828971-100mg |
4-Hydroxybenzaldehyde-d5 |
298704-22-0 | 100mg |
$666.00 | 2023-05-18 | ||
| A2B Chem LLC | AW54312-250mg |
4-Hydroxybenzaldehyde-d5 |
298704-22-0 | 250mg |
$815.00 | 2024-04-20 | ||
| TRC | H828971-5mg |
4-Hydroxybenzaldehyde-d5 |
298704-22-0 | 5mg |
$ 82.00 | 2023-09-07 | ||
| A2B Chem LLC | AW54312-100mg |
4-Hydroxybenzaldehyde-d5 |
298704-22-0 | 100mg |
$498.00 | 2024-04-20 | ||
| TRC | H828971-10mg |
4-Hydroxybenzaldehyde-d5 |
298704-22-0 | 10mg |
$121.00 | 2023-05-18 | ||
| TRC | H828971-250mg |
4-Hydroxybenzaldehyde-d5 |
298704-22-0 | 250mg |
$1298.00 | 2023-05-18 | ||
| TRC | H828971-25mg |
4-Hydroxybenzaldehyde-d5 |
298704-22-0 | 25mg |
$230.00 | 2023-05-18 | ||
| TRC | H828971-50mg |
4-Hydroxybenzaldehyde-d5 |
298704-22-0 | 50mg |
$420.00 | 2023-05-18 |
4-Hydroxybenzaldehyde-d5 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
298704-22-0 (4-Hydroxybenzaldehyde-d5) 関連製品
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
